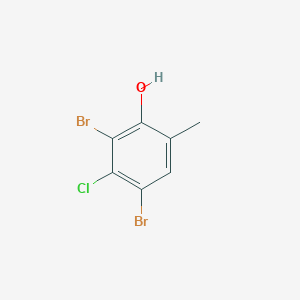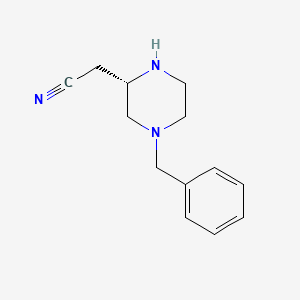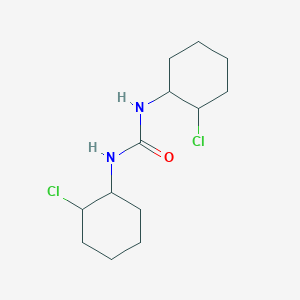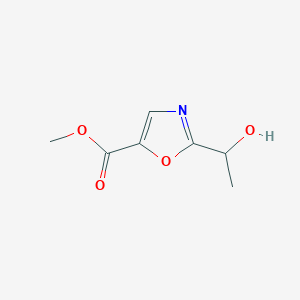
2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydronaphthalen-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert it into different boronic esters or hydrocarbons.
Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce hydrocarbons or other boronic esters.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential in biological assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The pathways involved include the formation of transient intermediates that enable the transfer of functional groups between molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydronaphthalen-1-ylboronic acid
- 2,2,6,6-Tetramethyl-1,3-dioxane-4,5-dione
- Phenylboronic acid
Uniqueness
What sets 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its unique structure that combines the properties of both 3,4-dihydronaphthalen-1-yl and tetramethyl-1,3,2-dioxaborolane. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C16H21BO2 |
|---|---|
Peso molecular |
256.1 g/mol |
Nombre IUPAC |
2-(3,4-dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11H,7,9H2,1-4H3 |
Clave InChI |
IGZGIVIFDQWFSI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


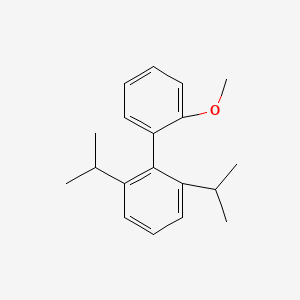
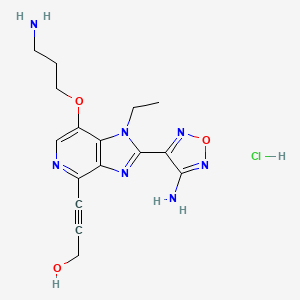
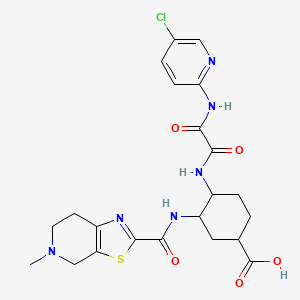
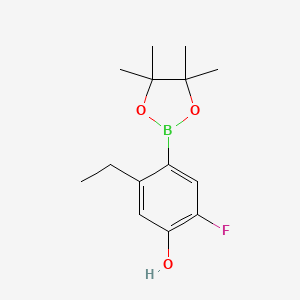
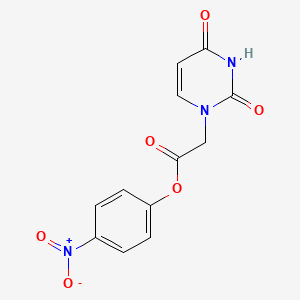
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
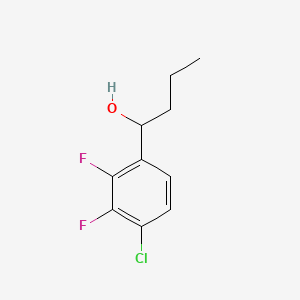

![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)
